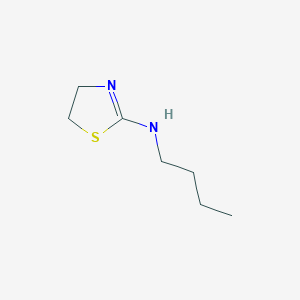

N-butyl-4,5-dihydro-1,3-thiazol-2-amine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

N-butyl-4,5-dihydro-1,3-thiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N2S/c1-2-3-4-8-7-9-5-6-10-7/h2-6H2,1H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPCCCOIMYNLNEX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNC1=NCCS1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40397249 | |

| Record name | N-Butyl-4,5-dihydro-1,3-thiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40397249 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>23.7 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24825500 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

13846-59-8 | |

| Record name | N-Butyl-4,5-dihydro-1,3-thiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40397249 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Post Functionalization Approach:this Strategy Involves Modifying the N Butyl 4,5 Dihydro 1,3 Thiazol 2 Amine Scaffold After Its Initial Synthesis.

Chemical Transformations and Reactivity of the Dihydrothiazole Core

The 4,5-dihydro-1,3-thiazol-2-amine core possesses distinct reactive sites that allow for a variety of chemical transformations, including oxidation and reduction of the heterocyclic ring, as well as substitution reactions to introduce new functional groups.

Oxidation Reactions Leading to Sulfoxides or Sulfones

The sulfur atom in the dihydrothiazole ring is susceptible to oxidation, leading to the formation of corresponding sulfoxides (thiazoline 1-oxides) or sulfones (thiazoline 1,1-dioxides). The outcome of the oxidation is highly dependent on the oxidant used and the reaction conditions. researchgate.netrsc.org

Mild oxidizing agents, such as hydrogen peroxide, can selectively oxidize the sulfur to a sulfoxide. researchgate.net Stronger oxidizing agents and more forcing conditions are required to achieve the sulfone state. A particularly effective method for synthesizing thiazoline (B8809763) 1,1-dioxides involves the use of potassium permanganate (B83412) (KMnO₄) under phase-transfer conditions in the presence of benzoic acid. researchgate.netrsc.org This specific condition selectively yields the sulfone in high yields.

However, oxidation of the dihydrothiazole ring can also lead to ring-opening. Reagents like Oxone® or meta-chloroperoxybenzoic acid (MCPBA) have been shown to cause cleavage of the heterocyclic ring, resulting in acyclic disulfide or sulfonic acid derivatives. researchgate.netrsc.org These sulfones are noted to be highly reactive towards nucleophilic attack, which can also result in ring opening. rsc.org

| Oxidizing Agent | Conditions | Primary Product |

| Hydrogen Peroxide (H₂O₂) | Controlled | Thiazoline 1-Oxide (Sulfoxide) |

| Potassium Permanganate (KMnO₄) | Phase-Transfer, Benzoic Acid | Thiazoline 1,1-Dioxide (Sulfone) |

| Peracetic Acid | 3 equivalents | Benzoylamino Sulfonic Acids (Ring-opened) |

| Oxone® / MCPBA | Aqueous THF | Disulfides (Ring-opened) |

Reduction Reactions to Thiazolidine (B150603) Derivatives

The dihydrothiazole ring contains an imine (C=N) double bond, which can be selectively reduced to form the corresponding saturated thiazolidine derivative. This transformation converts the endocyclic imine into a secondary amine.

The reduction of imines is a standard transformation in organic chemistry, typically accomplished using hydride-based reducing agents. Reagents such as sodium borohydride (B1222165) (NaBH₄) or sodium cyanoborohydride (NaBH₃CN) are commonly employed for this purpose. The reaction involves the nucleophilic addition of a hydride ion to the electrophilic carbon of the C=N bond, followed by protonation of the resulting nitrogen anion. While specific literature on the reduction of this compound is not prevalent, this reaction is expected to proceed under standard conditions to yield N-butyl-thiazolidin-2-amine. The fully saturated thiazolidine ring offers a different stereochemical and conformational profile compared to its unsaturated precursor.

Electrophilic and Nucleophilic Substitution Reactions for Functional Group Introduction

The dihydrothiazole core, being non-aromatic, does not undergo classical electrophilic aromatic substitution. However, the ring system exhibits reactivity towards both electrophiles and nucleophiles at specific positions, enabling the introduction of various functional groups.

Electrophilic Reactions: The primary site of electrophilic attack is the exocyclic amino group, as detailed in section 2.2.1. The ring itself can react with electrophiles after activation. As mentioned previously, deprotonation at the C-5 position generates a nucleophilic carbanion that can readily react with a range of electrophiles. rsc.org This two-step sequence is a powerful method for C-5 functionalization.

Nucleophilic Reactions: The dihydrothiazole ring can be susceptible to nucleophilic attack, particularly at the C-2 and C-4/C-5 positions if a suitable leaving group is present. For instance, a halogen atom introduced at the C-5 position could potentially be displaced by a strong nucleophile in an Sₙ2-type reaction. jocpr.comorganic-chemistry.org The C=N bond is also an electrophilic site. The high reactivity of thiazoline 1,1-dioxides (sulfones) towards nucleophiles, which often leads to ring-opening, underscores the electrophilic nature of the ring carbons in the oxidized form. rsc.org This reactivity can be harnessed to synthesize acyclic structures from the heterocyclic precursor.

Computational Chemistry and Theoretical Studies on N Butyl 4,5 Dihydro 1,3 Thiazol 2 Amine Systems

Quantum Chemical Calculations (Density Functional Theory, DFT) for Electronic and Molecular Structures

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. For molecules like N-butyl-4,5-dihydro-1,3-thiazol-2-amine, DFT calculations, often using functionals like B3LYP, are employed to predict a wide range of properties, from molecular geometry to spectroscopic characteristics. nih.govniscair.res.in

Geometry optimization is a fundamental computational step to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. nih.gov For analogous compounds such as 4-tert-butyl-1,3-thiazol-2-amine, theoretical studies have successfully used methods like B3LYP with a 6-311+G basis set to calculate geometrical parameters. niscair.res.inresearchgate.net These calculations provide precise data on bond lengths, bond angles, and dihedral angles.

Vibrational frequency analysis is typically performed following geometry optimization. It serves two purposes: to confirm that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies) and to predict the molecule's infrared and Raman spectra. nih.govnih.gov The calculated vibrational wavenumbers can be compared with experimental data from FTIR spectroscopy to validate the computational model. niscair.res.inresearchgate.net Assignments of vibrational modes are often performed using Potential Energy Distribution (PED) analysis. researchgate.net

Table 1: Illustrative Optimized Geometrical Parameters for a Thiazol-2-amine Core Structure (Based on DFT Calculations)

| Parameter | Bond/Angle | Calculated Value |

| Bond Length | C2-N3 (Å) | 1.325 |

| C4-C5 (Å) | 1.540 | |

| C2-S1 (Å) | 1.765 | |

| N(amine)-C2 (Å) | 1.360 | |

| Bond Angle | N3-C2-S1 (°) | 115.0 |

| C4-N3-C2 (°) | 112.5 | |

| C5-C4-N3 (°) | 104.0 |

Note: Data is representative of typical thiazole (B1198619)/dihydrothiazole ring structures and not specific experimental values for this compound.

Natural Bond Orbital (NBO) analysis is a theoretical method used to study charge distribution, hybridization, and intramolecular charge transfer (ICT) interactions within a molecule. uni-muenchen.de It examines the interactions between filled (donor) Lewis-type NBOs and empty (acceptor) non-Lewis NBOs. The stabilization energy (E(2)) associated with these interactions quantifies the extent of electron delocalization from a donor to an acceptor orbital. uni-muenchen.demdpi.com

Table 2: Representative Donor-Acceptor Interactions from NBO Analysis for a Thiazole System

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |

| LP (N-amine) | π* (C2-N3) | ~40-50 |

| LP (S1) | σ* (C2-N3) | ~5-10 |

| π (C2-N3) | π* (C4-C5 related) | ~15-25 |

Note: E(2) values are illustrative based on general findings for similar heterocyclic systems and represent the stabilization energy from intramolecular charge transfer. mdpi.com

The Gauge-Including Atomic Orbital (GIAO) method is a widely used approach for calculating NMR chemical shifts from first principles. nih.gov By combining DFT-optimized geometries with the GIAO formalism, it is possible to predict the ¹H and ¹³C NMR spectra of a molecule. researchgate.net These theoretical predictions are invaluable for assigning experimental NMR signals and confirming molecular structures. nih.govresearchgate.net

For this compound, GIAO calculations would predict the chemical shifts for the protons and carbons of the n-butyl group and the dihydrothiazole ring. Comparing these calculated values with experimental data helps validate the computed structure and provides a deeper understanding of the electronic environment of each atom.

DFT calculations can also be used to determine various thermodynamic properties, such as zero-point vibrational energies, rotational constants, and the effects of temperature on enthalpy and entropy. researchgate.net A crucial application of these calculations is the analysis of tautomeric stability. The 2-aminothiazoline scaffold of this compound can potentially exist in an alternative imino tautomeric form (N-butyl-1,3-thiazolidin-2-imine).

By optimizing the geometry of each tautomer and calculating their relative energies (including zero-point energy corrections), computational studies can predict which form is more stable. nih.govnih.gov For many 2-aminothiazole (B372263) and 2-aminothiazoline derivatives, the amino form is generally found to be the more stable tautomer. nih.gov

Molecular Docking Investigations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein). researchgate.net This method is instrumental in drug discovery for identifying potential biological targets and understanding binding mechanisms. mdpi.com

For derivatives of this compound, docking studies would involve placing the molecule into the active site of a target protein and evaluating the binding affinity using a scoring function. These studies can identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the ligand-receptor complex. nih.govresearchgate.net Thiazole and dihydrothiazole derivatives have been docked into various targets, including penicillin-binding proteins and tubulin, to explore their potential biological activities. nih.govnih.gov

Table 3: Example of Molecular Docking Results for a Thiazole Derivative with a Protein Target

| Parameter | Value/Residues Involved |

| Binding Affinity (kcal/mol) | -7.0 to -9.5 |

| Hydrogen Bond Interactions | Amine group with ASP178; Ring nitrogen with GLY120 |

| Hydrophobic Interactions | Butyl group with LEU88, ILE150; Thiazole ring with PHE175 |

Note: This data is hypothetical and serves to illustrate the typical output of a molecular docking study.

Molecular Dynamics (MD) Simulations for Conformational Landscape and Binding Dynamics

Molecular Dynamics (MD) simulations are computational methods that analyze the physical movements of atoms and molecules over time. researchgate.net An MD simulation provides detailed information on the conformational flexibility of a ligand and the stability of its complex with a biological target.

Following molecular docking, the highest-scoring ligand-receptor complex is often subjected to MD simulations in a simulated physiological environment (e.g., in a water box with ions). researchgate.net These simulations can assess the stability of the predicted binding pose, revealing how the ligand and protein adapt to each other. Analysis of the MD trajectory can provide insights into the persistence of key interactions (like hydrogen bonds) over time and calculate more rigorous binding free energies, offering a more dynamic and accurate picture of the binding event than static docking alone.

Structure-Property Relationship Studies from a Computational Perspective

Computational chemistry and theoretical studies offer a powerful lens through which to investigate the intricate relationship between the molecular structure of a compound and its inherent properties. For N-alkyl-4,5-dihydro-1,3-thiazol-2-amine systems, these methods provide insights into electronic structure, reactivity, and potential intermolecular interactions that govern their behavior. While detailed computational studies focusing exclusively on this compound are not extensively documented in publicly available literature, research on closely related analogues provides a framework for understanding its potential structure-property relationships.

Detailed computational analyses, such as Density Functional Theory (DFT) and Frontier Molecular Orbital (FMO) analysis, have been conducted on more complex molecules incorporating the N-butyl-thiazoline core. These studies are instrumental in elucidating how structural modifications influence the electronic and, consequently, the chemical properties of the molecule.

One such study investigated (Z)-4-bromo-N-(4-butyl-3-(quinolin-3-yl)thiazol-2(3H)-ylidene)benzamide, a compound that contains the N-butyl-thiazoline moiety. nih.gov The research employed DFT to analyze the molecule's electronic structure, with a focus on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The distribution and energy of these frontier orbitals are critical in predicting a molecule's reactivity and its ability to participate in chemical reactions.

Key Findings from a Closely Related Analogue:

In the computational analysis of the analogue, (Z)-4-bromo-N-(4-butyl-3-(quinolin-3-yl)thiazol-2(3H)-ylidene)benzamide, the following observations were made regarding its electronic properties:

Frontier Molecular Orbital (FMO) Analysis : The study of HOMO and LUMO provides insights into the regions of a molecule that are likely to act as an electron donor (HOMO) and an electron acceptor (LUMO). In this analogue, the maximum delocalization of the HOMO was observed on the five-membered thiazoline (B8809763) ring. nih.gov Conversely, the LUMO was not delocalized on the fused benzene (B151609) rings of the quinoline (B57606) moiety, suggesting a reciprocal distribution. nih.gov This separation of electron-donating and -accepting regions is crucial for understanding the molecule's interaction with other chemical species.

The table below summarizes the conceptual electronic properties that are typically calculated in such computational studies. While the specific values for this compound are not available, the parameters listed are standard in the field and would be the focus of any future computational investigation.

Table 1: Key Parameters in Computational Structure-Property Analysis

| Parameter | Description | Significance in Structure-Property Relationships |

|---|---|---|

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Relates to the molecule's ability to donate electrons. Higher HOMO energy often corresponds to greater reactivity as an electron donor (nucleophile). |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Relates to the molecule's ability to accept electrons. Lower LUMO energy often corresponds to greater reactivity as an electron acceptor (electrophile). |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | A smaller energy gap generally implies higher chemical reactivity and lower kinetic stability. It is a key indicator of molecular stability. |

| Electron Density Distribution | The spatial distribution of electrons within the molecule. | Reveals the electron-rich (nucleophilic) and electron-poor (electrophilic) sites, which are crucial for predicting reaction pathways and intermolecular interactions. |

| Molecular Electrostatic Potential (MEP) | A map of the electrostatic potential on the electron density surface. | Visually identifies the positive (electrophilic) and negative (nucleophilic) regions of the molecule, providing insights into non-covalent interactions and sites of chemical reactivity. |

These computational approaches allow researchers to build predictive models for how changes to the molecular structure, such as altering the alkyl chain length (e.g., from butyl to other alkyl groups) or substituting other parts of the molecule, would affect its electronic properties and, by extension, its reactivity and biological activity. For this compound, such studies would be invaluable in rationalizing its chemical behavior and in guiding the design of new derivatives with tailored properties. The findings from related compounds underscore the importance of the thiazoline ring in the electronic makeup of these molecules. nih.gov

Structure Activity Relationship Sar Investigations of N Butyl 4,5 Dihydro 1,3 Thiazol 2 Amine Derivatives

Influence of the N-Butyl Moiety and Other Alkyl/Aryl Substitutions on Biological Activity

The substituent attached to the exocyclic amino group of the 2-aminothiazoline ring plays a pivotal role in determining the biological activity of the resulting compound. The N-butyl moiety in the parent compound imparts a degree of lipophilicity, which can influence cell permeability and target engagement. SAR studies on related 2-aminothiazole (B372263) series have shown that this position is highly tolerant of modification, allowing for significant modulation of a compound's properties. nih.gov

Systematic variations of the N-substituent have yielded key insights:

Alkyl Chains: The length and branching of N-alkyl chains can significantly affect biological activity, often correlating with lipophilicity. In some series, a longer N-alkyl group leads to higher activity, which may be attributed to improved membrane penetration. nih.gov For instance, in a series of 2-aminoacetamide derivatives, compounds with a diethylamino group in the side chain were found to be the most active members against several cancer cell lines. nih.gov

Aryl Substitutions: Replacing the N-alkyl group with an N-aryl moiety introduces aromatic interactions and allows for substitution on the phenyl ring. The electronic properties of substituents on the phenyl ring are critical. Studies on N-aryl-2-aminothiazoles have shown that meta-halogen substitutions, particularly chlorine, often result in better antitumor activity compared to methyl or other substitutions. nih.gov The general order of activity for chloro-substitutions on the phenyl ring has been observed as m-Cl > 3,4-Cl₂ > 2,4-Cl₂. nih.gov

Acyl Groups: Introduction of an N-acyl group can significantly enhance potency. In antitubercular 2-aminothiazoles, the introduction of substituted benzoyl groups at the N-2 position improved activity by more than 128-fold. nih.gov Specifically, N-(3-Chlorobenzoyl)-4-(2-pyridinyl)-1,3-thiazol-2-amine emerged as a highly potent analog. nih.gov This suggests that the acyl moiety can form crucial interactions, such as hydrogen bonds, with the biological target.

Heterocyclic Groups: Linking other heterocyclic rings to the 2-amino position can also lead to potent compounds. For example, attaching a 6-methyl-pyridin-2-yl group resulted in a compound with excellent stability and high exposure in the brain, although its in vitro potency required further optimization. nih.gov

The data below illustrates how different N-substitutions can influence the biological activity profile of the 2-aminothiazole scaffold.

| General Structure | N-Substituent (R) | Biological Activity Context | Key SAR Finding |

| 2-Amino-1,3-thiazole | Substituted Benzoyl | Antitubercular | N-(3-Chlorobenzoyl) group led to a >128-fold increase in activity. nih.gov |

| 2-Amino-1,3-thiazole | Substituted Phenyl | Anticancer | Meta-halogen substitutions on the phenyl ring enhanced antitumor activity. nih.gov |

| 2-Amino-1,3-thiazole | 6-methyl-pyridin-2-yl | Anti-prion | Provided favorable pharmacokinetic properties but required potency optimization. nih.gov |

| 2-Amino-1,3-thiazole | Amino Acyl Side Chains | Anticancer (CDK2/cycE inhibitors) | Replacement of an aromatic acyl side chain with a nonaromatic amino acyl side chain improved aqueous solubility and reduced metabolism. nih.gov |

Impact of Substitutions at the Dihydrothiazole Ring on Activity Profiles (C-4 and C-5)

Modifications at the C-4 and C-5 positions of the dihydrothiazole ring are critical for tuning the pharmacological profile. These positions project substituents into the space surrounding the core scaffold, directly influencing interactions with target proteins.

C-4 Position: This position is frequently substituted with aryl or heteroaryl groups. In antitubercular agents, a 2-pyridyl substituent at C-4 was found to be much more potent than simple phenyl derivatives, with MIC values of 0.39–0.78 μM. nih.gov It is speculated that the pyridine (B92270) nitrogen may form a hydrogen bond with the biological target, enhancing activity. nih.gov In another study, a series of 2,4-disubstituted thiazoles showed that electron-withdrawing groups (like NO₂) or electron-donating groups (like OMe) in the para position of a C-4 benzene (B151609) ring were beneficial for antimicrobial activity. nih.gov

C-5 Position: The C-5 position also offers a key vector for modification. In a series of N-acylated-2-amino-5-benzyl-1,3-thiazoles, the benzyl (B1604629) group at C-5 was a crucial feature for anticancer activity. nih.gov Similarly, the synthesis of 4,5-substituted-2-aminothiazoles has been a common strategy in drug development. mdpi.com

Dihydrothiazole vs. Thiazole (B1198619): The degree of saturation in the ring itself is a key determinant of activity. In a study of metallo-β-lactamase inhibitors, (R)-2-phenyl-4,5-dihydrothiazole-4-carboxylic acid was a potent inhibitor (IC₅₀ = 5.5 µM), whereas its aromatic equivalent, 2-phenylthiazole-4-carboxylic acid, was significantly less active (IC₅₀ > 200 µM). researchgate.net This highlights that the three-dimensional geometry of the dihydrothiazole ring can be crucial for optimal binding, a feature not available in the planar aromatic thiazole. Interestingly, the stereochemistry at C-4 was also vital, as the (S)-enantiomer was found to be inactive. researchgate.net

The following table summarizes the influence of substitutions at the C-4 and C-5 positions.

| Core Structure | C-4 Substituent | C-5 Substituent | Biological Activity Context | Key SAR Finding |

| 2-Amino-1,3-thiazole | 2-Pyridyl | H | Antitubercular | Significantly more potent than phenyl substitution, possibly due to H-bonding. nih.gov |

| 2-Amino-1,3-thiazole | 4-Nitrophenyl | H | Antimicrobial | Electron-withdrawing group at C-4 benzene ring is beneficial for activity. nih.gov |

| 2-Amino-1,3-thiazole | tert-Butyl | Benzyl | Anticancer | Trisubstituted thiazole derivative showed potent antiproliferative activity. researchgate.net |

| 4,5-Dihydrothiazole-4-carboxylic acid | 2-Phenyl | H | Metallo-β-lactamase inhibitor | Dihydrothiazole core was significantly more active than the corresponding aromatic thiazole. researchgate.net |

Correlation of Molecular Structure with In Vitro Pharmacological Potency

The direct correlation between specific structural modifications and in vitro potency is the cornerstone of SAR. Quantitative data from cell-based or biochemical assays provide definitive evidence of a substituent's impact. For derivatives of the 2-aminothiazole scaffold, extensive in vitro testing has been performed across various disease models.

For instance, in the development of antitubercular agents, a systematic SAR study revealed a clear potency trend. The parent N-aryl aminothiazoles generally had modest activity (MIC 12.5–25 μM). nih.gov However, introducing a 2-pyridyl group at C-4 dramatically increased potency (MIC 0.39–0.78 μM), and further acylation of the 2-amino group with 3-chlorobenzoyl chloride led to an exceptionally potent compound with an MIC of 0.024 μM. nih.gov

In the context of anticancer research, a series of thiazole derivatives were evaluated against several cancer cell lines. Compound 28 , featuring a meta-chloro substitution on an N-aryl ring, showed potent activity against the HT29 colon cancer cell line with an IC₅₀ value of 0.63 μM. nih.gov This was significantly more potent than analogues with other substitution patterns.

Another example comes from inhibitors of metallo-β-lactamase IMP-1, where the structural change from a thiazole to a dihydrothiazole core, combined with the correct stereochemistry, improved potency nearly six-fold (from an IC₅₀ of 34.7 µM for the thiazole to 5.5 µM for the (R)-dihydrothiazole). researchgate.net

This quantitative data is essential for making informed decisions in lead optimization. The table below provides specific examples of compounds and their corresponding in vitro potency.

| Compound/Derivative Type | Target/Assay | Key Structural Features | In Vitro Potency |

| N-(3-Chlorobenzoyl)-4-(2-pyridinyl)-1,3-thiazol-2-amine (55) | Mycobacterium tuberculosis | N-(3-Chlorobenzoyl), C4-(2-pyridyl) | MIC = 0.024 μM nih.gov |

| N-Aryl-4-(2-pyridinyl)-1,3-thiazol-2-amine (17-19) | Mycobacterium tuberculosis | N-Aryl, C4-(2-pyridyl) | MIC = 0.39–0.78 μM nih.gov |

| N-(m-chlorophenyl)-thiazole derivative (28) | HT29 Human Colon Cancer Cell Line | N-(m-chlorophenyl) | IC₅₀ = 0.63 μM nih.gov |

| (R)-2-phenyl-4,5-dihydrothiazole-4-carboxylic acid (4) | IMP-1 Metallo-β-lactamase | (R)-configuration, Dihydrothiazole core | IC₅₀ = 5.5 µM researchgate.net |

| 2-benzylthiazole-4-carboxylic acid (1) | IMP-1 Metallo-β-lactamase | Aromatic Thiazole core | IC₅₀ = 34.7 µM researchgate.net |

Rational Design Principles for Modulating Biological Activity based on SAR

The collective SAR data provides a set of guiding principles for the rational design of novel N-butyl-4,5-dihydro-1,3-thiazol-2-amine derivatives with tailored biological activities.

Exploit the N-Substituent for Pharmacokinetic and Potency Tuning: The exocyclic amino group is a key handle for modification. nih.gov Introducing N-acyl groups, particularly those with halogenated phenyl rings, can dramatically increase potency by providing additional hydrogen bonding and hydrophobic interactions. nih.govnih.gov Alternatively, attaching non-aromatic amino acyl side chains can improve aqueous solubility and metabolic stability. nih.gov For the parent compound, varying the length of the N-butyl chain or introducing branching could optimize lipophilicity.

Utilize C-4 Aryl/Heteroaryl Groups for Specificity and Potency: The C-4 position is crucial for target recognition. Introducing heteroaromatic rings, such as pyridine, can provide hydrogen bond acceptors or donors that enhance binding affinity, as seen in antitubercular agents. nih.gov The substitution pattern on any C-4 aryl ring should be carefully considered, with electron-withdrawing and electron-donating groups offering ways to modulate electronic properties and activity. nih.gov

Leverage the Stereochemistry of the Dihydrothiazole Ring: Unlike the planar thiazole, the 4,5-dihydrothiazole ring has a defined three-dimensional structure. As demonstrated with metallo-β-lactamase inhibitors, the stereochemistry at C-4 and C-5 can be critical for activity. researchgate.net Future design efforts should consider synthesizing and testing individual enantiomers, as one may be significantly more active or responsible for the desired effect.

Combine Optimal Features: A key principle of rational design is the synergistic combination of favorable structural motifs identified through SAR studies. An effective design strategy would involve combining an optimized N-substituent (e.g., a specific N-acyl group) with a potent C-4/C-5 substitution pattern on the dihydrothiazole core. This modular approach allows for the systematic construction of molecules with a high probability of improved biological activity. mdpi.com

By applying these principles, medicinal chemists can move beyond random screening and intelligently design next-generation derivatives of this compound with enhanced potency, selectivity, and drug-like properties.

Mechanistic Biological Activity Studies in Vitro of N Butyl 4,5 Dihydro 1,3 Thiazol 2 Amine Analogues

Investigations into In Vitro Antimicrobial Activities (Antibacterial, Antifungal, Antitubercular)

Analogues of N-butyl-4,5-dihydro-1,3-thiazol-2-amine have demonstrated a broad spectrum of antimicrobial activities. The inherent chemical structure of the 2-aminothiazole (B372263) core is considered a privileged scaffold in the development of antimicrobial agents. mdpi.comjst.go.jp

Evaluation Against Specific Bacterial and Fungal Strains

The in vitro efficacy of 2-aminothiazoline derivatives has been quantified against a variety of microbial pathogens, including multidrug-resistant (MDR) strains. For instance, commercially available thiazoline (B8809763) derivatives have shown significant antimicrobial activity against ten tested MDR strains of Staphylococcus aureus. nih.gov Specifically, 2-amino-2-thiazoline demonstrated a Minimum Inhibitory Concentration (MIC) of 32 μg/mL against these resistant strains. nih.gov The synergistic effect of these compounds with conventional antibiotics has also been noted, suggesting a potential role in overcoming antibiotic resistance. nih.gov

Beyond general antibacterial action, this class of compounds has been investigated for its activity against mycobacteria. Certain N-oxazolyl- and N-thiazolylcarboxamides have exhibited high activity against Mycobacterium tuberculosis, including multidrug-resistant strains, with some derivatives showing MIC values as low as 3.13 µg/mL. mdpi.com The antitubercular potential is a significant area of research for these analogues.

In the realm of antifungal activity, functionally substituted 2-aminothiazole derivatives have been shown to be more potent than reference drugs such as ketoconazole and bifonazole against certain fungal strains. tandfonline.comnih.gov One study highlighted a particular derivative as having the best antifungal activity, with Trichophyton viride being the most sensitive fungus. tandfonline.comnih.gov Another study reported that 2-amino-4,5-diarylthiazole derivatives exhibited anti-Candida albicans activity, with one compound achieving a MIC80 of 9 μM, comparable to fluconazole. nih.gov

| Compound Class | Microorganism | Activity (MIC/MIC80) |

|---|---|---|

| 2-amino-2-thiazoline | MDR Staphylococcus aureus | 32 µg/mL |

| Substituted N-thiazolylcarboxamides | Mycobacterium tuberculosis H37Ra | 3.13 µg/mL |

| 2-Amino-4,5-diarylthiazole derivative (5a8) | Candida albicans | 9 µM |

Mechanistic Insights into Antimicrobial Action, e.g., GlcN-6-P Synthase Inhibition

Molecular docking studies have provided insights into the potential mechanisms underlying the antimicrobial effects of 2-aminothiazole analogues. For antibacterial activity, inhibition of MurB, an enzyme involved in the biosynthesis of peptidoglycan, a critical component of the bacterial cell wall, has been proposed as a probable mechanism. tandfonline.comnih.gov In the context of antifungal action, these compounds are suggested to inhibit CYP51 (lanosterol 14α-demethylase), an essential enzyme in the ergosterol biosynthesis pathway of fungi. tandfonline.comnih.gov

Glucosamine-6-phosphate (GlcN-6-P) synthase is another enzyme that has been identified as a promising target for antimicrobial agents. While this enzyme is a known target for some antimicrobial compounds, direct evidence specifically linking the inhibitory activity of this compound analogues to GlcN-6-P synthase requires further dedicated investigation.

In Vitro Anticancer and Antiproliferative Activity Studies

The 2-aminothiazole scaffold is a cornerstone in the development of numerous anticancer agents, with its derivatives showing potent and selective inhibitory activity against a wide array of human cancer cell lines. nih.goveuropeanreview.org These include cell lines for breast, leukemia, lung, colon, melanoma, ovarian, and prostate cancers. nih.gov

Cellular Growth Inhibition and Cytotoxicity Mechanisms

Analogues of this compound have demonstrated significant cytotoxic effects in various cancer cell lines. The antiproliferative activity is often dose- and time-dependent. europeanreview.org For example, a study on 2-aminobenzothiazole, a related structure, showed a decrease in the viability of human laryngeal carcinoma cells with increasing concentrations. europeanreview.org

The cytotoxic potential has been quantified for numerous derivatives. A series of 2-arylamido and 2-alkylamido derivatives of 2-amino-4-(isothiocyanatomethyl)thiazole exhibited antiproliferative activity against L1210 cells, with IC50 values in the micromolar range (0.2-8 µM). nih.gov Another study reported a 2-aminothiazole derivative, TH-39, having an IC50 value of 0.78 µM against K562 leukemia cells. nih.gov The mechanism of cell death induced by these compounds is often linked to the induction of apoptosis. europeanreview.org

| Compound/Analogue | Cancer Cell Line | Activity (IC50/GI50) |

|---|---|---|

| 2-Arylamido-4-(isothiocyanatomethyl)thiazole | L1210 (Leukemia) | 0.2-1 µM |

| 2-Alkylamido-4-(isothiocyanatomethyl)thiazole | L1210 (Leukemia) | 4-8 µM |

| TH-39 | K562 (Leukemia) | 0.78 µM |

| Compound 46b | A549 (Lung) | 0.16 ± 0.06 µM |

| Compound 46b | HepG2 (Liver) | 0.13 ± 0.05 µM |

| Compound 20 | H1299 (Lung) | 4.89 µM |

| Compound 20 | SHG-44 (Glioma) | 4.03 µM |

Cell Cycle Perturbation Analysis

A key mechanism through which 2-aminothiazole analogues exert their antiproliferative effects is the disruption of the normal cell cycle progression. Flow cytometric analysis has revealed that certain derivatives can induce cell cycle arrest at specific phases. researchgate.net One study on a specific thiazole (B1198619) derivative, compound 4b, demonstrated cell cycle arrest at the G2/M phase in HL-60 leukemia cells. researchgate.net This arrest was accompanied by pre-G1 apoptosis, indicating programmed cell death. researchgate.net Another 2-aminothiadiazole derivative was found to induce cell cycle arrest in the G0/G1 phase in A549 lung carcinoma cells. nih.gov Such perturbations of the cell cycle are hallmark indicators of effective anticancer agents.

Inhibition of Specific Protein Kinases (e.g., Aurora Kinase, Abl, JNK)

The anticancer activity of this compound analogues is frequently attributed to their ability to inhibit protein kinases, which are crucial regulators of cell signaling and proliferation. nih.gov

Aurora Kinase Inhibition: The Aurora kinase family, particularly Aurora A and Aurora B, are key regulators of mitosis, and their overexpression is linked to various cancers. nih.gov The 2-aminothiazole structure is considered an indispensable scaffold for designing Aurora kinase inhibitors. nih.gov The inhibition of Aurora kinases by these compounds leads to hallmarks such as decreased phosphorylation of histone H3, failure of cytokinesis, and endoreduplication. nih.gov

Abl Kinase Inhibition: The 2-aminothiazole scaffold is a core component of Dasatinib, a potent inhibitor of the Abl tyrosine kinase. nih.gov Optimization of 2-aminothiazole derivatives has led to pan-Src inhibitors with nanomolar to subnanomolar potencies, and their binding mode has been confirmed to be similar to that of Dasatinib bound to Abl kinase. nih.gov

JNK Inhibition: The c-Jun N-terminal kinases (JNKs) are involved in cellular responses to stress and are implicated in various pathological processes. While specific inhibitors of JNK with different chemical scaffolds have been developed, the broader class of thiazole derivatives has been explored for kinase inhibitory potential, which may include effects on the JNK pathway. nih.govgoogle.commdpi.com

Modulation of Key Signaling Pathways (e.g., EGFR, HER-2, PARP-1)

Analogues of this compound, specifically those incorporating pyrazoline moieties, have been identified as potent inhibitors of key signaling pathways crucial for cancer cell proliferation and survival, such as the Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER-2). nih.govmdpi.com EGFR is a critical regulator of cell growth, differentiation, and apoptosis. nih.govnih.gov

In one study, novel thiazolyl-pyrazoline derivatives were synthesized and evaluated for their inhibitory activity against EGFR. Several compounds demonstrated significant, sub-micromolar inhibition of EGFR kinase. For instance, compounds 7b, 7g, 7l, and 7m exhibited IC₅₀ values of 83 nM, 262 nM, 171 nM, and 305 nM, respectively, which were comparable to the standard inhibitor erlotinib (IC₅₀ = 57 nM). nih.govnih.gov These compounds also showed potent antiproliferative activity against human cancer cell lines, with the T-47D breast cancer cell line being particularly sensitive. nih.gov The most active compounds, 7g and 7m , induced cell apoptosis and arrested the cell cycle in the sub-G1 phase, consistent with the effects of EGFR inhibition. nih.govnih.gov

Further research into thiazolidinone hybrids identified compounds with dual inhibitory action against both EGFR and HER-2 kinases. mdpi.com One derivative, compound 4 , showed potent inhibition against both EGFR (IC₅₀ = 0.09 µM) and HER-2 (IC₅₀ = 0.42 µM) in MCF-7 breast cancer cells. mdpi.com Molecular docking studies suggest that these thiazole-based analogues bind to the active site of EGFR in a manner similar to known inhibitors like erlotinib, indicating a competitive mechanism of action. nih.govnih.gov

EGFR and HER-2 Inhibition by Thiazole Analogues

| Compound | Target Kinase | IC₅₀ (nM) | Reference Compound | Reference IC₅₀ (nM) |

|---|---|---|---|---|

| Analogue 7b | EGFR | 83 | Erlotinib | 57 |

| Analogue 7g | EGFR | 262 | Erlotinib | 57 |

| Analogue 7l | EGFR | 171 | Erlotinib | 57 |

| Analogue 7m | EGFR | 305 | Erlotinib | 57 |

| Analogue 4 | EGFR | 90 | Erlotinib | - |

| Analogue 4 | HER-2 | 420 | Erlotinib | - |

Tubulin Polymerization Inhibition and Disruption of Microtubule Dynamics

Microtubules, dynamic polymers of tubulin, are essential components of the cytoskeleton involved in cell division, motility, and morphology. nih.gov Disruption of their dynamics is a validated strategy in cancer therapy. nih.gov Several analogues of this compound have been identified as potent tubulin polymerization inhibitors that bind to the colchicine binding site. nih.govnih.gov

A series of N,4-diaryl-1,3-thiazole-2-amines were synthesized and evaluated for their antiproliferative activity. nih.govnih.gov The most potent compound, N-(2,4-dimethoxyphenyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-amine (10s) , displayed significant antiproliferative activity against three human cancer cell lines (SGC-7901, A549, and HT-1080) with IC₅₀ values ranging from 0.36 to 0.86 µM. nih.gov Further mechanistic studies revealed that this compound potently inhibited tubulin polymerization in a manner comparable to the well-known colchicine binding site inhibitor Combretastatin A-4 (CA-4). nih.govnih.gov Immunostaining experiments confirmed that it disrupted the microtubule network in SGC-7901 cells, leading to cell cycle arrest at the G₂/M phase. nih.govnih.gov Molecular docking simulations supported these findings, showing that the compound could fit into the colchicine binding site of tubulin. nih.govnih.gov

These findings highlight that the 2-aminothiazole scaffold serves as a valuable framework for developing new antimitotic agents that function by disrupting microtubule dynamics. researchgate.netmdpi.com

Antiproliferative Activity of Tubulin Inhibitor 10s

| Compound | Cancer Cell Line | IC₅₀ (µM) |

|---|---|---|

| N-(2,4-dimethoxyphenyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-amine (10s) | SGC-7901 (Gastric Adenocarcinoma) | 0.36 |

| A549 (Lung Adenocarcinoma) | 0.86 | |

| HT-1080 (Fibrosarcoma) | 0.55 |

In Vitro Antioxidant Activity Assessments

The 2-aminothiazole scaffold is a structural feature present in various compounds that have demonstrated significant antioxidant potential. mdpi.comnih.govnih.gov Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, which are unstable molecules that the body produces as a reaction to environmental and other pressures. nih.gov The antioxidant capacity of thiazole derivatives is often attributed to their ability to donate a hydrogen atom or an electron to scavenge these reactive oxygen species.

Free Radical Scavenging Assays (e.g., DPPH)

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a widely used method to evaluate the free-radical scavenging ability of compounds. mdpi.com The DPPH radical is a stable free radical that has a deep violet color in solution, and its color fades to yellow upon reduction by an antioxidant compound. nih.govnih.gov The decrease in absorbance at 517 nm is proportional to the radical scavenging activity of the compound. mdpi.comnih.gov

Numerous studies have demonstrated the DPPH radical scavenging capabilities of various thiazole analogues. The potency of these compounds is highly dependent on the nature and position of substituents on the aromatic rings. For example, compounds bearing hydroxyl groups, particularly dihydroxyl configurations, show strong scavenging efficacies. mdpi.com

A compound with a 3,4-dihydroxyl group (catechol moiety) exhibited the strongest DPPH radical-scavenging efficacy, with 77% scavenging activity at a concentration of 500 μM. mdpi.com

Derivatives with a 3-alkoxy-4-hydroxy group also showed strong scavenging abilities (61-62%). mdpi.com

Compounds featuring a 3,5-di-tert-butyl-4-hydroxyl group demonstrated 68% scavenging activity. mdpi.com

A study on 4-thiomethyl-functionalised 1,3-thiazoles found that these derivatives exhibited a high level of DPPH radical inhibition, ranging from 70% to 98%. researchgate.net

DPPH Radical Scavenging Activity of Thiazole Analogues

| Substituent Group on Thiazole Analogue | Scavenging Activity (%) | Concentration (µM) |

|---|---|---|

| 3,4-Dihydroxyl | 77 | 500 |

| 3,5-di-tert-butyl-4-hydroxyl | 68 | 500 |

| 3-Alkoxy-4-hydroxy | 61 - 62 | 500 |

| 2,4-Dihydroxyl | 51 | 500 |

| 4-Thiomethyl functionalisation | 70 - 98 | 5000 |

Ferric Ion Reducing Antioxidant Power

The Ferric Ion Reducing Antioxidant Power (FRAP) assay is another common method for assessing the antioxidant capacity of a substance. This assay measures the ability of an antioxidant to reduce the ferric (Fe³⁺) ion in a ferricyanide complex to the ferrous (Fe²⁺) form. nih.govnih.gov The formation of the ferrous ion results in a color change, typically to a Prussian blue complex, and the increase in absorbance at 700 nm is monitored. nih.gov A higher absorbance value indicates a greater reducing power and, consequently, a higher antioxidant potential. nih.govnih.gov

This method serves as a significant indicator of a compound's potential antioxidant activity. nih.govnih.gov Studies on various heterocyclic compounds, including thiazole derivatives, have utilized this assay to quantify their reductive capabilities. For instance, a series of novel thiazole and thiazolidinone derivatives with phenolic fragments were synthesized, and their ferric reducing capacity was determined using the ferricyanide/Prussian blue method. mdpi.com The results showed that the antioxidant activity of most of the synthesized substances exceeded that of the standard antioxidant 4-methyl-2,6-di-tert-butylphenol. mdpi.com

In Vitro Antiviral and Anti-HIV Activity Research

The thiazole nucleus is a key structural component in many compounds investigated for a wide range of therapeutic applications, including antiviral and anti-HIV activities. nih.gov The versatility of the 2-aminothiazole scaffold allows for structural modifications that can lead to potent biological activity against various viral targets. mdpi.comthieme-connect.com

Research has shown that derivatives of 2-aminothiazole can be effective against different types of viruses. For example, certain Schiff and Mannich bases derived from N-[4-(4′-chlorophenyl)thiazol-2-yl] thiosemicarbazide have been synthesized and evaluated for their anti-HIV activity in vitro. mjcce.org.mk Similarly, other studies have focused on developing thiazole-containing compounds as potential agents against HIV-1. thieme-connect.com

Influenza A-Targeted Antiviral Activity

Influenza A virus remains a significant global health threat, and the viral surface glycoprotein hemagglutinin (HA) is a key target for antiviral drug development. nih.govnih.gov HA mediates the entry of the virus into host cells, and inhibitors of this process can effectively block viral replication. nih.govnih.gov

Recent research has identified a class of 4-tert-butylphenyl-substituted spirothiazolidinones, which contain a dihydro-thiazole core structure, as potent inhibitors of HA-mediated fusion, with specific activity against the Influenza A/H3N2 subtype. nih.govnih.gov One of the lead compounds, 2c , which has methyl substitutions on the spiro ring, demonstrated an effective concentration (EC₅₀) value of 1.3 µM against the Influenza A/H3N2 virus. nih.gov Mechanistic studies confirmed that this compound inhibits the low-pH-induced conformational change in HA that is necessary for viral fusion with the host cell membrane. nih.govnih.gov In silico modeling and resistance data suggest that the compound binds to a pocket in the stem region of the HA trimer, overlapping with the binding sites of other known fusion inhibitors. nih.govnih.gov

Studies on Other Pharmacological Targets and Receptor Interactions

Corticotropin-releasing factor (CRF) is a neuropeptide that plays a central role in the body's response to stress. Over-activation of the CRF system, particularly through the CRF1 receptor, has been implicated in a variety of stress-related disorders, including anxiety and depression. Consequently, the development of small-molecule CRF1 receptor antagonists is an area of significant therapeutic interest.

Research into CRF1 receptor antagonists has led to the exploration of various heterocyclic scaffolds. Among these, thiazolo[4,5-d]pyrimidine derivatives, which are structurally related to this compound, have been synthesized and evaluated for their ability to bind to the CRF1 receptor. In one such study, a series of these compounds were assessed and compared to the standard CRF antagonist, antalarmin. A lead compound from this series was further investigated for its ability to inhibit the agonist-stimulated accumulation of second messengers, a key step in the CRF signaling pathway researchgate.net.

The development of non-peptide CRF1 receptor antagonists is a focus of research due to their potential for improved stability, cost-effectiveness, and pharmacokinetic profiles compared to peptide-based drugs mdpi.com. While specific studies on this compound as a CRF1 receptor antagonist are not prominent in the reviewed literature, the activity of related thiazole-fused pyrimidines suggests that the thiazole moiety can be a component of molecules targeting this receptor.

| Compound | Target | Activity |

|---|---|---|

| Thiazolo[4,5-d]pyrimidine derivative | CRF1 Receptor | Lead compound identified with binding affinity comparable to antalarmin |

Cholinesterase enzymes, including acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), are critical for the regulation of neurotransmission. Inhibition of these enzymes is a key therapeutic strategy for conditions such as Alzheimer's disease. The 2-aminothiazole scaffold has been investigated as a core structure for the development of novel cholinesterase inhibitors.

In a study evaluating various 2-aminothiazole derivatives, several compounds demonstrated significant inhibitory activity against both AChE and BChE. Notably, 2-amino-4-(4-bromophenyl)thiazole was identified as a potent inhibitor of both enzymes, with Ki values of 0.129 ± 0.030 μM for AChE and 0.083 ± 0.041 μM for BChE researchgate.net. Another compound, 2-amino-4-(4-chlorophenyl)thiazole, also showed strong inhibition, particularly against human carbonic anhydrase I researchgate.net.

Further research into 2-acylamino-4-arylthiazole derivatives revealed moderate inhibition of AChE and mild inhibition of BChE. Within this series, compound 78f emerged as the most potent inhibitor against both enzymes, with IC50 values of 0.66 μM for AChE and 10.23 μM for BChE nih.gov. These findings underscore the potential of the 2-aminothiazole framework in designing effective cholinesterase inhibitors.

| Compound | Target Enzyme | Inhibitory Activity (Ki/IC50) |

|---|---|---|

| 2-amino-4-(4-bromophenyl)thiazole | AChE | 0.129 ± 0.030 μM (Ki) researchgate.net |

| 2-amino-4-(4-bromophenyl)thiazole | BChE | 0.083 ± 0.041 μM (Ki) researchgate.net |

| Compound 78f (a 2-acylamino-4-arylthiazole) | AChE | 0.66 μM (IC50) nih.gov |

| Compound 78f (a 2-acylamino-4-arylthiazole) | BChE | 10.23 μM (IC50) nih.gov |

Monoamine oxidase B (MAO-B) is an enzyme that plays a crucial role in the degradation of neurotransmitters, particularly dopamine. Inhibition of MAO-B can increase dopamine levels in the brain and is a therapeutic strategy for neurodegenerative conditions such as Parkinson's disease. The thiazole nucleus has been a key structural feature in the design of potent and selective MAO-B inhibitors.

Several studies have highlighted the efficacy of thiazole derivatives as MAO-B inhibitors. For instance, a series of [4-(3-methoxyphenyl)-thiazol-2-yl]hydrazine derivatives were reported to have IC50 values in the nanomolar range, with the most active compound exhibiting an IC50 of 3.8 ± 0.1 nM, demonstrating high selectivity for MAO-B nih.gov. Another study on benzofuran–thiazolylhydrazone derivatives identified a compound with strong inhibitory activity against MAO-B, with an IC50 value of 0.75 ± 0.03 μM eurekaselect.comnih.gov.

Furthermore, research on 4-(3-nitrophenyl)thiazol-2-ylhydrazone derivatives also yielded compounds with selective MAO-B inhibitory activity researchgate.net. These findings collectively indicate that the thiazole and thiazolylhydrazone scaffolds are promising for the development of potent and selective MAO-B inhibitors.

| Compound Class/Derivative | Target Enzyme | Inhibitory Activity (IC50) |

|---|---|---|

| [4-(3-methoxyphenyl)-thiazol-2-yl]hydrazine derivative | MAO-B | 3.8 ± 0.1 nM nih.gov |

| Benzofuran–thiazolylhydrazone derivative (Compound 2l) | MAO-B | 0.75 ± 0.03 μM eurekaselect.comnih.gov |

| 4-(3-nitrophenyl)thiazol-2-ylhydrazone derivative | MAO-B | Selective inhibition observed researchgate.net |

Future Directions and Emerging Research Avenues for N Butyl 4,5 Dihydro 1,3 Thiazol 2 Amine Research

Exploration of Novel and Greener Synthetic Pathways

Traditional synthetic routes for thiazole (B1198619) and thiazoline (B8809763) derivatives often involve harsh reaction conditions, long reaction times, and the use of hazardous chemicals. researchgate.net In response, significant efforts are being directed towards developing more environmentally benign and efficient synthetic methodologies.

Microwave-Assisted Synthesis: A prominent green chemistry approach is the use of microwave irradiation. researchgate.net This technique dramatically reduces reaction times from hours to minutes while often increasing product yields and purity. researchgate.net For instance, the synthesis of N-substituted thiazol-2-amine derivatives has been achieved with yields of 80-92% in just 10 minutes under microwave irradiation, compared to 8 hours using conventional heating. researchgate.net This optimization of time and energy is a significant advancement. researchgate.net

Ultrasonic Irradiation and Biocatalysis: Another eco-friendly approach involves the use of ultrasonic irradiation, which enhances reaction rates and yields under mild conditions. nih.govmdpi.com This method is often paired with green biocatalysts, such as chitosan—a natural biopolymer. bohrium.com Modified chitosan hydrogels have been used as reusable, heterogeneous catalysts for synthesizing thiazole derivatives, offering high yields and easy separation from the reaction mixture. nih.govmdpi.com The use of such biocatalysts avoids toxic additives and promotes sustainability. mdpi.com

| Method | Typical Conditions | Reaction Time | Yield | Advantages | Reference |

|---|---|---|---|---|---|

| Conventional Heating | Refluxing in solvent (e.g., ethanol) | 8-10 hours | Moderate | Well-established | nih.gov |

| Microwave Irradiation | Solvent or solvent-free, 170 W | 5-15 minutes | High (e.g., >90%) | Rapid, high yield, energy efficient | researchgate.netresearchgate.net |

| Ultrasonic Irradiation with Biocatalyst | Use of chitosan-based catalyst in ethanol | 30-50 minutes | High (e.g., >90%) | Mild conditions, catalyst is reusable, eco-friendly | nih.govmdpi.com |

Advanced Computational Modeling for Predictive Design and Deeper Mechanistic Understanding

In silico techniques are becoming indispensable for accelerating the drug discovery process by predicting the biological activities and mechanisms of novel compounds before their synthesis.

Quantitative Structure-Activity Relationship (QSAR): QSAR models are statistical tools used to correlate the chemical structure of compounds with their biological activity. nih.gov For 2-aminothiazole (B372263) derivatives, QSAR studies have identified key molecular descriptors that influence their activity, such as molecular mass, polarizability, electronegativity, and van der Waals volume. nih.gov These models allow researchers to design new derivatives with potentially enhanced potency by modifying these specific properties. nih.govnih.gov

Molecular Docking: This computational technique predicts the preferred orientation and binding affinity of a molecule to a specific protein target. nih.gov Docking studies on 2-aminothiazole analogs have been performed against a range of biological targets, including protein kinases, oxidoreductase proteins, and bacterial enzymes like DNA gyrase. researchgate.netresearchgate.net These simulations reveal crucial interactions, such as hydrogen bonds and hydrophobic contacts, within the active site, guiding the rational design of more potent and selective inhibitors. nih.govnih.gov

Molecular Dynamics (MD) Simulation: MD simulations provide insights into the dynamic behavior and stability of a ligand-protein complex over time. For thiazole derivatives, MD simulations have been used to verify the stability of binding predicted by docking studies, confirming that the compound remains securely within the active site of its target enzyme, such as aurora kinase. nih.gov

| Computational Method | Protein Target Example | Key Findings | Reference |

|---|---|---|---|

| QSAR | Hec1/Nek2 Kinase | Identified descriptors (e.g., molecular surface area, charge) that influence inhibitory activity. | nih.govtandfonline.com |

| Molecular Docking | Aurora Kinase (1MQ4) | Predicted strong binding interactions in the active site, guiding the design of new inhibitors. | nih.gov |

| Molecular Docking | Penicillin-Binding Protein 4 (PBP4) | Showed hydrogen bond formation between the thiazoline ring and active site amino acids. | nih.gov |

| MD Simulation | Aurora Kinase (1MQ4) | Confirmed stable binding of designed thiazole derivatives over a 100 ns simulation. | nih.gov |

Comprehensive Mechanistic Elucidation of In Vitro Biological Effects

The 2-aminothiazole scaffold is a key feature in numerous compounds with diverse biological activities, and future research will focus on precisely defining their mechanisms of action. nih.gov A primary area of investigation is their role as protein kinase inhibitors. nih.gov

Protein kinases are critical enzymes in cellular signaling pathways, and their dysregulation is linked to diseases like cancer. iscience.inrsc.org Thiazole derivatives have shown significant inhibitory effects against various kinases, including serine/threonine and tyrosine kinases. nih.gov The mechanism often involves the thiazole nucleus binding to the ATP-binding pocket of the kinase, thereby blocking its activity and disrupting downstream signaling. nih.gov For example, different 2-aminothiazole derivatives have been identified as potent inhibitors of B-RAFV600E kinase, protein kinase CK2, and aurora kinases, all of which are important targets in cancer therapy. nih.govnih.gov Further studies are needed to elucidate the specific molecular interactions that confer selectivity and potency for these targets.

Development of Targeted Chemical Probes for Cellular and Molecular Research

Beyond therapeutic applications, the thiazole scaffold is a valuable platform for developing chemical probes—molecules used to study and visualize biological processes in living cells. mskcc.org These tools include fluorescent probes for cellular imaging. ibs.re.kr

The photophysical properties of certain thiazole derivatives, such as thiazole orange, make them ideal for creating 'turn-on' fluorescent sensors. nih.gov Researchers have designed and synthesized benzothiazole-based fluorescent probes that can selectively detect specific metal ions, such as Cu²⁺ and Zn²⁺. nih.govrsc.org These probes are typically weakly fluorescent on their own but exhibit a strong fluorescence enhancement upon binding to their target ion. rsc.org This property allows for the real-time imaging of ion concentrations and fluxes within different cellular compartments, providing valuable insights into cellular physiology and disease states. nih.gov Future work in this area could expand the range of targets to include specific proteins or other biomolecules, turning compounds like N-butyl-4,5-dihydro-1,3-thiazol-2-amine into versatile tools for molecular and cellular research.

Q & A

Q. What are the standard synthetic protocols for N-butyl-4,5-dihydro-1,3-thiazol-2-amine, and how are intermediates characterized?

The synthesis typically involves cyclocondensation reactions between thiourea derivatives and α,β-unsaturated carbonyl compounds. For example:

- Step 1 : React N-butylamine with carbon disulfide to form a thiourea intermediate.

- Step 2 : Cyclize with a halogenated ketone (e.g., 1-bromo-2-butanone) under basic conditions to form the dihydrothiazole ring.

- Characterization : Use 1H/13C NMR to confirm regioselectivity (e.g., dihydrothiazole proton signals at δ 3.1–3.8 ppm for CH2 groups) and FT-IR for NH/CN stretches (~3300 cm⁻¹ and ~1650 cm⁻¹, respectively) .

- Purity : Validate via HPLC (≥95%) and elemental analysis .

Q. How can spectroscopic methods distinguish this compound from structurally similar thiazolidines?

- NMR : The dihydrothiazole ring exhibits distinct splitting patterns for the CH2 groups (e.g., AB coupling in 4,5-dihydro derivatives) compared to fully saturated thiazolidines.

- Mass Spectrometry : Molecular ion peaks (e.g., m/z 188 for [M+H]+) and fragmentation patterns (loss of butyl group at m/z 131) confirm the structure .

- X-ray Diffraction : Resolve ambiguities by comparing bond lengths (C–S: ~1.75 Å; C–N: ~1.30 Å) .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) optimize the reaction pathways for synthesizing this compound?

- DFT Studies : Calculate thermodynamic parameters (ΔG, ΔH) for cyclization steps using Gaussian09 or ORCA. Compare transition-state energies for competing pathways (e.g., 5-exo vs. 6-endo ring closure).

- Solvent Effects : Simulate polar solvents (e.g., DMF) to assess stabilization of charged intermediates. Validate with experimental yields .

- Example : A study on analogous thiazoles showed that electron-withdrawing substituents lower activation barriers by 5–10 kcal/mol .

Q. What strategies resolve contradictions in reported biological activity data for dihydrothiazole derivatives?

- Replication : Retest under standardized conditions (e.g., MIC assays with S. aureus ATCC 25923).

- Structural Confounds : Compare substituent effects (e.g., N-butyl vs. aryl groups) on bioactivity. For example, N-butyl derivatives may exhibit reduced antibacterial activity due to hydrophobic mismatch in bacterial membranes .

- Meta-Analysis : Use tools like RevMan to aggregate data from heterogeneous studies, adjusting for variables like solvent polarity .

Q. How do crystallographic techniques (e.g., SHELXL) resolve conformational flexibility in this compound derivatives?

- Data Collection : Use high-resolution (<1.0 Å) X-ray data to model disorder in the butyl chain.

- Refinement : Apply SHELXL restraints for flexible moieties (e.g., DFIX for C–C bonds).

- Case Study : A related compound (4-chloro-N-[3-methyl-1-(5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)butyl]-benzamide) showed torsional angles of 178.5° for the dihydrothiazole ring, confirming planarity .

Q. What experimental designs are optimal for assessing the anticancer potential of this compound?

- In Vitro : Use MTT assays on cancer cell lines (e.g., MCF-7 or HeLa) with IC50 calculations. Include positive controls (e.g., cisplatin).

- Mechanistic Studies : Perform flow cytometry to evaluate apoptosis (Annexin V/PI staining) and cell-cycle arrest (propidium iodide).

- SAR Analysis : Synthesize analogs (e.g., fluorinated or methylated derivatives) to correlate substituents with potency .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.